molecular formula C30H26N2O5 B2641854 N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-methoxy-N-(2-methoxyphenyl)benzamide CAS No. 330675-54-2

N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-methoxy-N-(2-methoxyphenyl)benzamide

Cat. No.: B2641854
CAS No.: 330675-54-2
M. Wt: 494.547
InChI Key: CRQAJBISSOFFAK-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a benzo[de]isoquinolinone dioxo moiety and dual methoxy substituents on both the benzamide and phenyl rings. It was designed to optimize receptor binding interactions, particularly for the lysophosphatidic acid receptor 2 (LPA2), as part of structure-activity relationship (SAR) studies. Molecular modeling revealed its enhanced binding affinity (−8.53 kcal/mol) compared to earlier analogues, attributed to the sulfamoyl benzoic acid group and the rigid dioxoisoquinoline scaffold, which improves shape complementarity with the receptor’s active site .

Properties

IUPAC Name

N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-methoxy-N-(2-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N2O5/c1-36-22-16-14-21(15-17-22)28(33)31(25-12-3-4-13-26(25)37-2)18-7-19-32-29(34)23-10-5-8-20-9-6-11-24(27(20)23)30(32)35/h3-6,8-17H,7,18-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQAJBISSOFFAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-methoxy-N-(2-methoxyphenyl)benzamide typically involves multiple steps:

  • Formation of the Isoquinoline Core: : The initial step involves the synthesis of the isoquinoline core through a Pictet-Spengler reaction. This reaction usually takes place under acidic conditions with aldehydes or ketones reacting with tryptamines.

  • Functional Group Modification: : Subsequent steps involve introducing various functional groups

  • Final Coupling: : The final step is the coupling of the isoquinoline core with 4-methoxy-N-(2-methoxyphenyl)benzamide. This often involves an amidation reaction, typically facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

On an industrial scale, the production of this compound involves similar steps but with optimized conditions to improve yield and purity. Continuous flow chemistry and automated synthesis platforms are commonly used to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate, which can modify the aromatic rings or the nitrogen atoms.

  • Reduction: : Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

  • Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: : Halogenating agents like bromine (Br2) or chlorine (Cl2), and nucleophiles like alkoxides or amines.

Major Products Formed

Depending on the type of reaction, various derivatives can be formed:

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Conversion of nitro groups to amines or carbonyl groups to alcohols.

  • Substitution: : Introduction of alkyl, aryl, or other functional groups.

Scientific Research Applications

N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-methoxy-N-(2-methoxyphenyl)benzamide has found applications across multiple domains:

  • Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules.

  • Biology: : Employed in studies related to enzyme inhibition and receptor binding due to its structural complexity.

  • Medicine: : Investigated for potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

  • Industry: : Utilized in the development of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects primarily through interactions with specific molecular targets:

  • Enzyme Inhibition: : It can inhibit enzymes by binding to their active sites or allosteric sites, thereby altering their activity.

  • Receptor Modulation: : The compound can interact with various receptors, modulating signaling pathways and biological responses.

  • Pathways Involved: : Common pathways include those related to inflammation, cell proliferation, and apoptosis, making it relevant in cancer research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Binding Affinity

The compound’s closest analogue, 2-(N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acid (Compound 3), differs by replacing the methoxybenzamide group with a sulfamoyl benzoic acid. Despite structural similarity, the target compound exhibits superior binding affinity (−8.53 kcal/mol vs. −7.94 kcal/mol for Compound 3), likely due to better hydrophobic interactions and reduced steric hindrance from the methoxy groups .

Compound Name Key Structural Features Binding Affinity (kcal/mol) Receptor Target Source
Target Compound Benzo[de]isoquinolinone dioxo, dual methoxy substituents −8.53 LPA2 [3]
Compound 3 Sulfamoyl benzoic acid, dioxoisoquinoline −7.94 LPA2 [3]
N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-3-(piperazin-1-yl)benzamide Dihydroisoquinoline, piperazine, hydroxypropyl N/A (patent example) Undisclosed [4]

Substituent Effects on Pharmacological Activity

  • Methoxy Groups : The dual methoxy groups in the target compound enhance lipophilicity and membrane permeability compared to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), which lacks aromatic methoxy groups and is tailored for metal-catalyzed reactions rather than receptor binding.
  • Rigid Scaffolds: The benzo[de]isoquinolinone dioxo moiety provides conformational rigidity, contrasting with flexible analogues like N-[(3Z)-3-[1-cyano-2-(3-methoxypropylamino)-2-oxoethylidene]isoindol-1-yl]-4-methylbenzamide (), whose cyanomethylidene isoindole group introduces rotational freedom but reduces target specificity.

Pharmacological Profiles

Patent-derived compounds such as N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-3-(piperazin-1-yl)benzamide () highlight the importance of nitrogen-rich heterocycles (e.g., piperazine) in enhancing solubility and off-target interactions. In contrast, the target compound’s methoxy groups balance lipophilicity and solubility, avoiding the polar pitfalls of overly hydrophilic derivatives.

Key Research Findings

Receptor Selectivity : The target compound’s LPA2 selectivity surpasses that of sulfamoyl benzoic acid analogues due to its optimized steric and electronic profile .

Thermodynamic Stability: Molecular dynamics simulations indicate that the dioxoisoquinoline scaffold stabilizes the compound-receptor complex by 15% compared to flexible scaffolds .

Synthetic Challenges : The compound’s synthesis yields (~50%) are comparable to other benzamide derivatives (e.g., ), but purification requires advanced chromatography due to its polyaromatic structure.

Biological Activity

N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-methoxy-N-(2-methoxyphenyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple aromatic rings and functional groups, which are critical for its biological interactions. The structure can be represented as follows:

N 3 1 3 dioxo 1H benzo de isoquinolin 2 3H yl propyl 4 methoxy N 2 methoxyphenyl benzamide\text{N 3 1 3 dioxo 1H benzo de isoquinolin 2 3H yl propyl 4 methoxy N 2 methoxyphenyl benzamide}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is hypothesized that the compound can modulate the activity of specific proteins or enzymes, leading to various pharmacological effects. The precise pathways remain under investigation but may involve:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in disease processes.
  • Receptor Modulation : Interaction with receptors that mediate cellular responses.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, analogs have shown activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AMCF-7 (Breast)20Apoptosis
Compound BHeLa (Cervical)15Cell Cycle Arrest

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary results suggest efficacy against several bacterial strains, indicating potential as an antibiotic agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • In vitro Studies : A series of in vitro assays demonstrated that the compound exhibits cytotoxic effects against human cancer cell lines. The study found that treatment with the compound led to a significant reduction in cell viability compared to control groups.
  • Animal Models : In vivo studies using murine models have shown promising results in tumor reduction when treated with this compound. Tumor growth was inhibited significantly compared to untreated controls.

Safety and Toxicity

Toxicological assessments are crucial for evaluating the safety profile of this compound. Current research indicates that while the compound exhibits potent biological activities, it also requires thorough evaluation for potential toxicity in long-term studies.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what coupling agents are typically employed?

The synthesis involves multi-step organic reactions, including amide bond formation. A common approach uses coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to activate carboxyl groups and facilitate nucleophilic substitution. Reaction optimization may include solvent selection (e.g., dichloromethane or DMF) and temperature control (0–25°C) to improve yields (≥70%) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry .
  • Single-crystal X-ray diffraction for resolving 3D molecular geometry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking), with R factors typically <0.06 .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. How do researchers design in vitro bioactivity assays for this compound?

Assays focus on its potential pharmacological activities (e.g., anticancer, anti-inflammatory):

  • Cell viability assays (MTT or resazurin) to assess cytotoxicity.
  • Enzyme inhibition studies (e.g., COX-2 for anti-inflammatory activity) using fluorogenic substrates.
  • Binding affinity measurements via surface plasmon resonance (SPR) or fluorescence polarization .

Q. What analytical techniques ensure purity and monitor reaction progress?

  • Thin-layer chromatography (TLC) for real-time reaction monitoring.
  • High-performance liquid chromatography (HPLC) with UV/Vis detection (purity >95%).
  • Melting point analysis to confirm crystalline integrity .

Q. How are solubility and formulation challenges addressed in preclinical studies?

Solubility is tested in DMSO, PBS, or cyclodextrin-based vehicles. Formulation strategies include nanoencapsulation or prodrug derivatization to enhance bioavailability, guided by logP values (predicted ~3.5) and Hansen solubility parameters .

Advanced Research Questions

Q. How can reaction conditions (temperature, solvent, catalyst) be optimized to resolve low-yield or impurity issues?

Systematic optimization via Design of Experiments (DoE) is recommended:

  • Temperature gradients (e.g., 25°C vs. reflux) to minimize side reactions.
  • Solvent polarity adjustments (e.g., switching from THF to acetonitrile) to improve regioselectivity.
  • Catalyst screening (e.g., HOBt vs. DMAP) to enhance coupling efficiency .

Q. What computational strategies predict biological activity and structure-activity relationships (SAR)?

  • Molecular docking (AutoDock Vina, Glide) to identify binding poses in target proteins (e.g., kinases).
  • QSAR models using descriptors like topological polar surface area (TPSA) and hydrogen-bonding capacity.
  • MD simulations to assess binding stability over 100-ns trajectories .

Q. How do researchers reconcile contradictory data in biological activity studies?

Contradictions (e.g., variable IC₅₀ values across cell lines) are addressed by:

  • Validating assay conditions (e.g., ATP levels in cytotoxicity assays).
  • Profiling off-target effects via kinome-wide screens.
  • Cross-referencing with structural analogs to identify critical functional groups (e.g., methoxy vs. nitro substituents) .

Q. What methodologies identify metabolic pathways and degradation products?

  • In vitro microsomal assays (human liver microsomes + NADPH) with LC-MS/MS analysis.
  • Stable isotope labeling to track metabolic transformations.
  • Forced degradation studies under acidic/alkaline/oxidative conditions .

Q. How can crystallographic data resolve ambiguities in stereochemical assignments?

Discrepancies between NMR-derived configurations and crystallographic data are resolved via:

  • Patterson function analysis to confirm chiral centers.
  • Hirshfeld surface analysis to map intermolecular interactions influencing crystal packing .

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